2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is an organic compound that features a benzodioxole moiety fused to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine typically involves the coupling of a benzo[d][1,3]dioxole derivative with a chloropyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[d][1,3]dioxole reacts with a halogenated pyridine under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzodioxole or pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine depends on its specific application:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, such as tubulin, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity: It may inhibit the growth of bacteria or fungi by disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is unique due to its combination of a benzodioxole moiety and a chloropyridine ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H8ClNO2 |
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Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-chloropyridine |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-4-14-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2 |
InChI Key |
PZIQOUFPUADLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=C3)Cl |
Origin of Product |
United States |
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